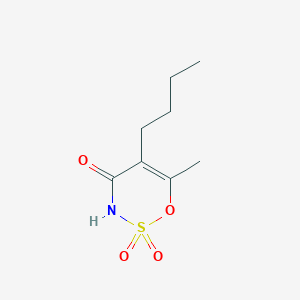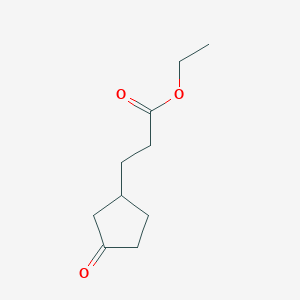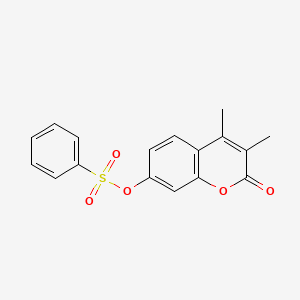
Phosphoric acid--2,3-dinonylphenol (1/1)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phosphoric acid–2,3-dinonylphenol (1/1) is a chemical compound formed by the combination of phosphoric acid and 2,3-dinonylphenol in a 1:1 molar ratio Phosphoric acid is a triprotic acid commonly used in various industrial applications, while 2,3-dinonylphenol is an organic compound known for its surfactant properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of phosphoric acid–2,3-dinonylphenol (1/1) typically involves the reaction of phosphoric acid with 2,3-dinonylphenol under controlled conditions. The reaction is carried out in an organic solvent, such as toluene or dichloromethane, at elevated temperatures (around 60-80°C) to facilitate the esterification process. The reaction mixture is stirred for several hours to ensure complete conversion of the reactants to the desired product. The resulting compound is then purified through techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of phosphoric acid–2,3-dinonylphenol (1/1) can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and higher yields. The reactants are continuously fed into the reactor, and the product is continuously removed, ensuring a steady production rate. The use of catalysts, such as sulfuric acid or p-toluenesulfonic acid, can further enhance the reaction efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
Phosphoric acid–2,3-dinonylphenol (1/1) undergoes various chemical reactions, including:
Oxidation: The phenolic group in 2,3-dinonylphenol can be oxidized to form quinones.
Reduction: The compound can be reduced to form the corresponding hydroquinone.
Substitution: The phenolic hydroxyl group can undergo substitution reactions with alkyl halides to form ethers.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Alkyl halides, such as methyl iodide (CH₃I), in the presence of a base like sodium hydroxide (NaOH), facilitate substitution reactions.
Major Products
Oxidation: Quinones
Reduction: Hydroquinones
Substitution: Ethers
Applications De Recherche Scientifique
Phosphoric acid–2,3-dinonylphenol (1/1) has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential use in drug delivery systems and as an antimicrobial agent.
Industry: Utilized as a surfactant in formulations for detergents, emulsifiers, and dispersants.
Mécanisme D'action
The mechanism by which phosphoric acid–2,3-dinonylphenol (1/1) exerts its effects involves the interaction of the phenolic hydroxyl group with various molecular targets. The compound can form hydrogen bonds and hydrophobic interactions with proteins, enzymes, and other biomolecules. These interactions can lead to changes in the conformation and activity of the target molecules, resulting in the observed biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Phosphoric acid–nonylphenol (1/1)
- Phosphoric acid–octylphenol (1/1)
- Phosphoric acid–dodecylphenol (1/1)
Uniqueness
Phosphoric acid–2,3-dinonylphenol (1/1) is unique due to the presence of the dinonylphenol moiety, which imparts distinct hydrophobic and surfactant properties. This makes it particularly useful in applications where both hydrophilic and hydrophobic interactions are required. Additionally, the specific arrangement of the nonyl groups in 2,3-dinonylphenol can influence the compound’s reactivity and interaction with other molecules, setting it apart from other similar compounds.
Propriétés
Numéro CAS |
90250-01-4 |
|---|---|
Formule moléculaire |
C24H45O5P |
Poids moléculaire |
444.6 g/mol |
Nom IUPAC |
2,3-di(nonyl)phenol;phosphoric acid |
InChI |
InChI=1S/C24H42O.H3O4P/c1-3-5-7-9-11-13-15-18-22-19-17-21-24(25)23(22)20-16-14-12-10-8-6-4-2;1-5(2,3)4/h17,19,21,25H,3-16,18,20H2,1-2H3;(H3,1,2,3,4) |
Clé InChI |
YKJRVDYPGQJWJZ-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCC1=C(C(=CC=C1)O)CCCCCCCCC.OP(=O)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[1-(4-Methoxyphenyl)prop-2-en-1-yl]cyclohexa-2,5-diene-1,4-dione](/img/structure/B14368432.png)



![4-[2-(4-Aminophenyl)ethenyl]-3-(trifluoromethyl)aniline](/img/structure/B14368469.png)
![[Bis(carbamoylamino)-ethenylsilyl]urea](/img/structure/B14368472.png)



![4,8-Diamino-3,7-bis[4-(hexyloxy)phenoxy]naphthalene-1,5-dione](/img/structure/B14368498.png)

![2,2'-[(1,1-Diphenylbutan-2-yl)azanediyl]di(ethan-1-ol)](/img/structure/B14368514.png)

